molecular formula C15H12Cl2FN3OS2 B2528021 N-(3-Chloro-4-fluorophenyl)-2-(2-((4-chlorophenyl)sulfanyl)acetyl)-1-hydrazinecarbothioamide CAS No. 329699-91-4

N-(3-Chloro-4-fluorophenyl)-2-(2-((4-chlorophenyl)sulfanyl)acetyl)-1-hydrazinecarbothioamide

Cat. No.: B2528021
CAS No.: 329699-91-4
M. Wt: 404.3
InChI Key: LDCSJKCHUVTSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by a hydrazinecarbothioamide core linked to a 3-chloro-4-fluorophenyl group and a sulfanyl acetyl moiety substituted with a 4-chlorophenyl ring. Its molecular formula is C₁₅H₁₁Cl₂FN₃OS₂, featuring multiple halogen substituents (Cl, F), a sulfanyl group (-S-), and a thioamide (-N-CS-NH₂) functional group.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FN3OS2/c16-9-1-4-11(5-2-9)24-8-14(22)20-21-15(23)19-10-3-6-13(18)12(17)7-10/h1-7H,8H2,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCSJKCHUVTSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NNC(=S)NC2=CC(=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329699-91-4
Record name N-(3-CL-4-FLUOROPHENYL)-2-(((4-CHLOROPHENYL)THIO)ACETYL)HYDRAZINECARBOTHIOAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

N-(3-Chloro-4-fluorophenyl)-2-(2-((4-chlorophenyl)sulfanyl)acetyl)-1-hydrazinecarbothioamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H13Cl2FN2S Molecular Formula \text{C}_{15}\text{H}_{13}\text{Cl}_2\text{F}\text{N}_2\text{S}\quad \text{ Molecular Formula }

This compound features a hydrazinecarbothioamide functional group, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that compounds similar to N-(3-Chloro-4-fluorophenyl)-2-(2-((4-chlorophenyl)sulfanyl)acetyl)-1-hydrazinecarbothioamide exhibit significant anticancer properties.

  • Mechanism of Action : The compound may act through the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by promoting cell cycle arrest and enhancing pro-apoptotic signals .
  • Case Study : In a study involving various hydrazine derivatives, it was found that certain analogs demonstrated IC50 values ranging from 1.3 μM to 17.25 μM against HepG2 liver cancer cells, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

  • In Vitro Studies : Preliminary results suggest that derivatives of this compound exhibit activity against a range of bacterial strains. For instance, compounds with similar thioamide functionalities have shown efficacy against both Gram-positive and Gram-negative bacteria .

Comparative Biological Activity Table

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer1.3
Compound BAntimicrobial10.0
N-(3-Chloro-4-fluorophenyl)-...Anticancer & AntimicrobialTBDTBD

Detailed Research Findings

  • Antitumor Mechanisms : In studies focusing on HDAC inhibition, it was observed that the compound could lead to significant tumor growth inhibition in xenograft models, with TGI values exceeding 48% compared to standard treatments like SAHA .
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, which is critical for halting the proliferation of malignant cells.
  • Synergistic Effects : When combined with other chemotherapeutic agents such as taxol and camptothecin, the compound exhibited enhanced anticancer activity, suggesting potential for combination therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural and Functional Group Analysis

A comparative analysis of functional groups, substituents, and molecular frameworks is critical to understanding the unique properties of the target compound.

Data Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Functional Groups Substituents Synthesis Method Purity Structural Features
N-(3-Chloro-4-fluorophenyl)-2-(2-((4-chlorophenyl)sulfanyl)acetyl)-1-hydrazinecarbothioamide C₁₅H₁₁Cl₂FN₃OS₂ Hydrazinecarbothioamide, sulfanyl, acetyl 3-Cl-4-F-phenyl, 4-Cl-phenylsulfanyl Likely hydrazine reaction with thiocyanate Unknown Thioamide group, multiple halogen substituents
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide C₂₀H₁₅ClFNO Acetamide 3-Cl-4-F-phenyl, diphenylacetyl Amide coupling with triethylamine High Dihedral angles, N–H···O hydrogen bonds
N'-(3-Chloro-4-fluorophenyl)-2-(4-chlorophenyl)-2-oxoacetohydrazonoyl cyanide C₁₅H₈Cl₂FN₃O Hydrazonoyl cyanide, oxo 3-Cl-4-F-phenyl, 4-Cl-phenyl Condensation reaction 98% Planar hydrazonoyl group
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C₁₃H₁₃ClN₃O₂S Thiazole, morpholino, acetamide 2-Cl-phenyl, morpholino Thiazole synthesis and amide coupling 95% Thiazole ring, morpholino substituent
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine C₁₈H₁₇ClN₄S Thiazol-2-amine, benzylidene 4-Cl-phenyl, dimethylamino benzylidene Schiff base formation Unknown Conjugated system for potential bioactivity
2.2. Key Research Findings

Functional Group Impact on Reactivity and Binding The hydrazinecarbothioamide group in the target compound enhances hydrogen-bonding capabilities and metal coordination compared to conventional amides (e.g., acetamide in ) due to the presence of sulfur and additional nitrogen lone pairs .

Halogen Substituent Effects Multiple chlorine and fluorine substituents increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to compounds like N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () .

Synthesis and Purity Challenges The target compound’s synthesis likely involves hydrazine-carbothioamide formation under controlled conditions to avoid decomposition, similar to the condensation methods used for hydrazonoyl cyanides () . Purity varies among analogues: 95% for thiazole derivatives () vs. 98% for hydrazonoyl cyanides (), suggesting optimization is needed for the target compound .

Crystallographic and Structural Insights

  • In N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide (), the acetamide group forms N–H···O hydrogen bonds, stabilizing the crystal lattice. The target compound’s thioamide group may exhibit stronger S···H–N interactions, influencing packing efficiency .
  • Thiazole derivatives () exhibit planar aromatic systems, whereas the target compound’s sulfanyl acetyl moiety introduces torsional flexibility .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, with critical attention to:

  • Stepwise functionalization : Initial formation of the hydrazinecarbothioamide core, followed by sulfanyl-acetyl coupling and chloro-fluoro aromatic substitution .
  • Key reagents : Use of triethylamine as a base to facilitate amide bond formation and dichloromethane as a solvent for intermediate stabilization .
  • Condition optimization : Temperature control (e.g., 273 K for exothermic steps) and inert atmospheres to prevent hydrolysis of reactive intermediates .
  • Yield maximization : Purification via column chromatography or recrystallization from toluene to remove unreacted starting materials .

Q. What analytical techniques are essential for confirming purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify proton environments and carbon backbone connectivity, with emphasis on distinguishing sulfanyl (δ ~3.5–4.0 ppm) and hydrazinecarbothioamide (δ ~8.0–10.0 ppm) signals .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and detect trace byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns consistent with chlorine/fluorine substituents .

Q. How can X-ray crystallography be applied to resolve the compound’s 3D structure?

  • Crystallization : Slow evaporation from toluene or dichloromethane to grow single crystals suitable for diffraction .
  • Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) for small-molecule crystals, with SHELXL for refinement .
  • Structural validation : Analyze dihedral angles (e.g., between aromatic rings and acetamide groups) and hydrogen-bonding networks (N–H···O interactions) to confirm stereoelectronic effects .

Advanced Research Questions

Q. How do sulfanyl and hydrazinecarbothioamide groups influence bioactivity and reactivity?

  • Reactivity : The sulfanyl group acts as a nucleophile in S-alkylation reactions, while the hydrazinecarbothioamide moiety chelates metal ions (e.g., Fe³⁺, Cu²⁺), enabling potential antimicrobial or anticancer activity .
  • Bioactivity :
    • Antimicrobial assays : Minimum inhibitory concentration (MIC) testing against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
    • Mechanistic studies : Molecular docking to predict interactions with bacterial dihydrofolate reductase or human topoisomerase II .

Q. What computational methods are recommended to predict pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), bioavailability, and cytochrome P450 interactions .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with redox behavior .
  • Molecular Dynamics (MD) : Simulate binding stability in aqueous environments or lipid membranes to assess drug delivery potential .

Q. How can researchers resolve discrepancies in spectral or crystallographic data?

  • Cross-validation : Compare NMR data with analogous compounds (e.g., N-(3-chloro-4-methylphenyl) derivatives) to identify anomalous peaks due to dynamic effects .
  • Twinned data refinement : For ambiguous crystallographic results, employ SHELXL’s TWIN/BASF commands to model twin domains .
  • Synchrotron validation : High-flux X-ray sources (e.g., ESRF) improve resolution for low-quality crystals .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity?

  • Quality control : Standardize synthetic protocols (e.g., strict temperature control during sulfanyl coupling) .
  • Bioassay triplicates : Conduct dose-response curves in triplicate to quantify IC50 variability .
  • Impact of stereochemistry : Use chiral HPLC to isolate enantiomers and test their individual bioactivities .

Q. What strategies mitigate conflicting results in computational vs. experimental binding studies?

  • Force field adjustment : Optimize ligand partial charges using RESP or AM1-BCC methods in molecular docking .
  • Solvent effects : Include explicit water molecules in MD simulations to mimic physiological conditions .
  • Experimental validation : Surface plasmon resonance (SPR) to measure binding affinities and reconcile computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.